molecular formula C14H20N2O3S B4581160 N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B4581160
M. Wt: 296.39 g/mol
InChI Key: DXUITXIXTLIILP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves cross-coupling reactions. For instance, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized through Sonogashira cross-coupling, demonstrating the versatility of sulfonamide synthesis techniques (Shylaprasad, Mukkanti, & Pal, 2012). Additionally, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides via reactions with terminal acetylenes showcases the reactivity and functional group compatibility of sulfonamides (Sakamoto et al., 1988).

Molecular Structure Analysis

Molecular structure studies reveal specific conformational and geometric details about sulfonamide compounds. For example, N-(3,4-Dimethylphenyl)methanesulfonamide exhibits anti-conformation to the meta-methyl group and forms chains through N—H…O hydrogen bonding, which is crucial for understanding the orientation and reactivity of these molecules (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, indicating their reactivity and potential for diverse applications. The formation of 1:1 complexes with different structures in solution and solid states illustrates the ability of these compounds to interact and form stable complexes with other molecules (Binkowska et al., 2001).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as their crystal structures and hydrogen bonding patterns, are crucial for understanding their behavior in different environments. Studies have detailed these properties, providing insights into how these molecules interact at the atomic and molecular levels (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, functional group compatibility, and participation in complex formation, are vital for their potential applications in various fields. Research has shown that sulfonamides can serve as ligands for metal coordination and participate in unique chemical transformations (Jacobs, Chan, & O'Connor, 2013).

Scientific Research Applications

Voltammetric Analysis and Pharmaceutical Determination

Nimesulide demonstrates electrochemical properties that have been utilized in voltammetric studies for its determination in pharmaceutical formulations. A study by Álvarez-Lueje et al. (1997) developed a method for the determination of Nimesulide in pharmaceutical dosage forms using differential pulse polarography, showcasing its analytical applications in quality control and drug analysis (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).

Lipid Peroxidation Assay Development

The compound's structural characteristics have been utilized in developing analytical methods for studying lipid peroxidation, a process linked to oxidative stress and various diseases. Gerard-Monnier et al. (1998) exploited the reactivity of methanesulfonic acid derivatives in creating a colorimetric assay for lipid peroxidation, indicating its use in biochemical research and understanding cellular oxidative damage mechanisms (Gerard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Stereoselective Microbial Reduction

In the synthesis of chiral pharmaceuticals, the stereoselective microbial reduction of N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide derivatives plays a crucial role. Patel et al. (1993) demonstrated the microbial reduction of a related compound to produce chiral intermediates for beta-receptor antagonists, highlighting its significance in drug development and the production of enantiomerically pure substances (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Structural and Molecular Studies

The structural and molecular analysis of Nimesulide and its derivatives has provided insights into their supramolecular assembly, molecular conformation, and potential interactions. Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, illustrating the effect of substitution on their supramolecular assembly, which is critical for understanding the physicochemical properties and biological activities of these compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

properties

IUPAC Name

N-[2-methyl-4-(piperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-10-12(6-7-13(11)15-20(2,18)19)14(17)16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUITXIXTLIILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-4-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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